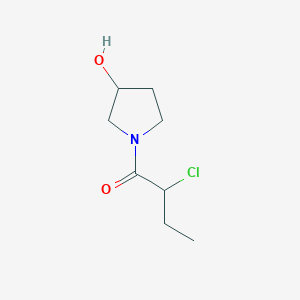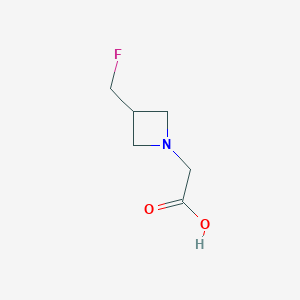
2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid involves several steps. One of the methods includes the reaction of 3-(fluormethyl) azetidine with glyoxalate . Another method involves the use of aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The structures of similar compounds have been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can lead to a variety of products. For instance, it can be used in the synthesis of estrogen receptor modulating compounds .Applications De Recherche Scientifique
Synthesis and Biological Activity of Azetidine Derivatives
- Azetidine derivatives have been synthesized and evaluated for their antimicrobial activity. A study described the preparation of novel 2-azetidinones from pyrazine dicarboxylic acid, showing excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
- Another research effort involved the synthesis of 3-(1′-hydroxyethyl)-2-azetidinone-4-yl acetic acid as a key intermediate in thienamycin total synthesis, highlighting the utility of azetidine derivatives in complex antibiotic synthesis (Shinkai et al., 1982).
Application in Antibacterial Agents
- Azetidinylquinolones, incorporating a 7-(3-amino-2-methyl-1-azetidinyl) moiety, were synthesized and analyzed for their antibacterial properties, showing significant activity primarily against Gram-negative bacteria (Frigola et al., 1995).
Modular Synthesis of Azetidines
- A strain-release-driven methodology was developed for the modular synthesis of azetidinyl boronic esters, an approach applicable to the creation of azetidine-containing pharmaceuticals, demonstrating the versatility of azetidine synthesis techniques (Fawcett et al., 2019).
Azetidine and its Role in Antibiotics
- Research on monocyclic β-lactam antibiotics highlighted the synthesis of azetidinones with various functional groups, revealing a strong activity against Gram-negative bacteria, including strains producing β-lactamase, indicating the potential of fluoromethyl-substituted azetidinones in enhancing antibacterial activity (Yoshida et al., 1986).
Synthesis and Receptor Binding Properties
- The synthesis and evaluation of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine as a ligand for nicotinic acetylcholine receptors were explored, showcasing the potential of azetidine derivatives in developing positron emission tomography (PET) ligands for receptor imaging (Doll et al., 1999).
Mécanisme D'action
According to a paper titled "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates" , the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Propriétés
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-1-5-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBCMEUKGCABAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




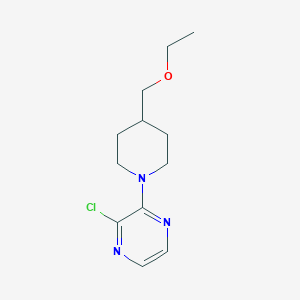

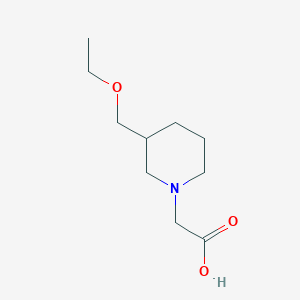
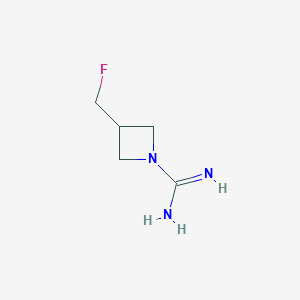
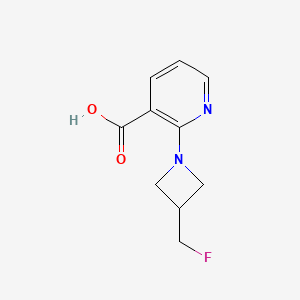
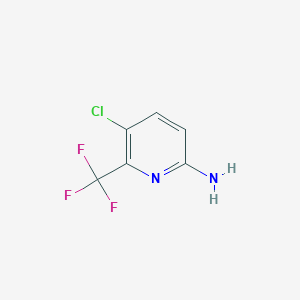
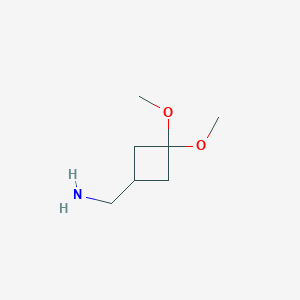


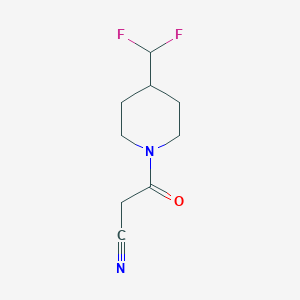

![2-Azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one](/img/structure/B1490878.png)
